molecular formula C7H3ClI2O2 B12041221 4-Chloro-2,6-diiodobenzoic acid CAS No. 1048025-61-1

4-Chloro-2,6-diiodobenzoic acid

Cat. No.: B12041221
CAS No.: 1048025-61-1
M. Wt: 408.36 g/mol
InChI Key: MAIAKPXUTVUMHR-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diiodobenzoic acid is an organic compound with the molecular formula C7H3ClI2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-diiodobenzoic acid typically involves the iodination of 4-chlorobenzoic acid. One common method is the iodination of arene carboxylic acids using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-diiodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce various biaryl compounds.

Scientific Research Applications

4-Chloro-2,6-diiodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-diiodobenzoic acid involves its ability to participate in halogen bonding interactions. The iodine atoms, being highly polarizable, can form non-covalent interactions with various molecular targets. These interactions can influence the compound’s reactivity and binding properties in different chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens can lead to distinct chemical properties and reactivity compared to other iodinated benzoic acids.

Properties

CAS No.

1048025-61-1

Molecular Formula

C7H3ClI2O2

Molecular Weight

408.36 g/mol

IUPAC Name

4-chloro-2,6-diiodobenzoic acid

InChI

InChI=1S/C7H3ClI2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)

InChI Key

MAIAKPXUTVUMHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)C(=O)O)I)Cl

Origin of Product

United States

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